N-(3-chloro-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
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Overview
Description
N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and carboximidamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the sulfonyl chloride intermediate: Reacting 4-methylbenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Coupling reaction: The sulfonyl chloride intermediate is then reacted with 3-chloro-4-hydroxyaniline under controlled conditions to form the sulfonamide linkage.
Formation of the carboximidamide: The final step involves the reaction of the sulfonamide intermediate with benzenecarboximidamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chloro group could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboxamide
- N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboxylate
Uniqueness
N-(3-chloro-4-hydroxyphenyl)-N’-(4-methylphenyl)sulfonylbenzenecarboximidamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-14-7-10-17(11-8-14)27(25,26)23-20(15-5-3-2-4-6-15)22-16-9-12-19(24)18(21)13-16/h2-13,24H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIIXQMIYOJPNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC3=CC(=C(C=C3)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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